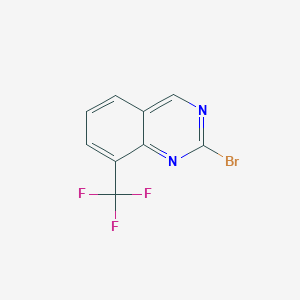
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyridines. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their enhanced stability, bioavailability, and reactivity, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves several steps, typically starting with the fluorination of pyridine derivatives. One common method is the Umemoto reaction, which introduces fluorine atoms into the pyridine ring. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in developing new materials and catalysts.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Medicine: Fluorinated compounds are crucial in drug development due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
These compounds share similar fluorinated structures but differ in the position and number of fluorine atoms, which influence their reactivity and applications. The unique combination of fluorine atoms in this compound provides distinct properties that make it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H5F4NO |
|---|---|
Poids moléculaire |
207.12 g/mol |
Nom IUPAC |
1-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3 |
Clé InChI |
BMINUISNWPZUDA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)



![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)





![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)

![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)

